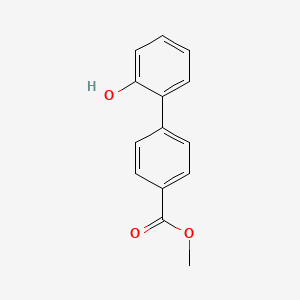

2-(4-Methoxycarbonylphenyl)phenol

Descripción

2-(4-Methoxycarbonylphenyl)phenol (CAS: Not explicitly provided; structure: phenol substituted with a 4-methoxycarbonylphenyl group at the 2-position) is a bifunctional aromatic compound featuring a phenolic hydroxyl group and a methoxycarbonyl (ester) moiety. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of heterocycles and polymer precursors.

Propiedades

IUPAC Name |

methyl 4-(2-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCLBBQKXWPXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404315 | |

| Record name | 2-(4-METHOXYCARBONYLPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40501-40-4 | |

| Record name | 2-(4-METHOXYCARBONYLPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycarbonylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the nucleophilic aromatic substitution reaction, where an aryl halide undergoes substitution with a nucleophile. This reaction requires specific conditions, such as the presence of electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .

Industrial Production Methods

Industrial production of 2-(4-Methoxycarbonylphenyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.

Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel–Crafts catalysts.

Major Products Formed

Oxidation: Quinones.

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(4-Methoxycarbonylphenyl)phenol exhibits significant anticancer properties. A study highlighted its ability to interact with DNA, suggesting potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. The compound was found to inhibit the growth of various cancer cell lines, demonstrating a promising therapeutic profile against malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for the development of new antimicrobial agents .

Materials Science

Polymer Additives

2-(4-Methoxycarbonylphenyl)phenol is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation, making it suitable for high-performance applications in packaging and automotive industries .

Fluorescent Labeling Reagents

The compound serves as a precursor for synthesizing fluorescent labeling reagents used in high-performance liquid chromatography (HPLC). These reagents enable the sensitive detection of phenolic compounds in various samples, including environmental and biological matrices .

Analytical Chemistry

Detection of Phenolic Compounds

In analytical applications, 2-(4-Methoxycarbonylphenyl)phenol is employed as a standard in impedance spectroscopy measurements to detect phenolic compounds. This method provides a rapid and sensitive approach for monitoring phenolic content in food products and environmental samples .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the hydroxyl group activates the aromatic ring, making it more susceptible to attack by electrophiles. In oxidation reactions, the phenolic hydroxyl group is converted to a quinone, which can participate in redox reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations:

Methoxycarbonyl vs. Methyl/Methoxy: The methoxycarbonyl group in 2-(4-Methoxycarbonylphenyl)phenol enhances electrophilicity compared to methyl or methoxy substituents, enabling participation in hydrolysis and nucleophilic substitution reactions . In contrast, 2-Methoxy-4-(2-methylphenyl)phenol lacks the ester group, reducing its reactivity toward bases but improving stability under acidic conditions .

Aromatic System Complexity: Phenanthrene-based derivatives (e.g., compound 18i in ) exhibit extended conjugation, leading to higher thermal stability (decomposition >300°C) compared to simpler phenyl-substituted phenols.

Bioactive Potential: Pyrazole-phenol hybrids (e.g., ) show bioactivity due to nitro and hydroxyl groups, whereas 2-(4-Methoxycarbonylphenyl)phenol is primarily a synthetic intermediate.

Reactivity and Stability

Table 2: Reaction Yields and Conditions

Key Findings:

- Ester Hydrolysis: The methoxycarbonyl group in 2-(4-Methoxycarbonylphenyl)phenol is selectively hydrolyzed to carboxylic acids using BBr3, though yields vary (3–61%) depending on steric hindrance .

- Thermal Stability : Phthalocyanines derived from this compound exhibit stability up to 400°C, critical for dye-sensitized solar cells .

Spectroscopic and Physical Properties

- NMR Data :

- Mass Spectrometry :

- Molecular ion peaks for methoxycarbonyl-containing compounds (e.g., m/z 382.2 [M+H]+ , m/z 1692.5 [M+H]+ for phthalocyanines ).

Actividad Biológica

2-(4-Methoxycarbonylphenyl)phenol, a phenolic compound, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 2-(4-Methoxycarbonylphenyl)phenol features a methoxycarbonyl group attached to a phenolic structure, which influences its reactivity and biological interactions. The presence of both hydroxyl and carbonyl functionalities enhances its potential for various biochemical interactions.

The mechanism of action for 2-(4-Methoxycarbonylphenyl)phenol involves:

- Electrophilic Aromatic Substitution : The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic attack.

- Oxidation : The phenolic hydroxyl can be oxidized to form quinones, which participate in redox reactions, potentially leading to cellular signaling pathways or cytotoxic effects.

Antimicrobial Properties

Research indicates that phenolic compounds, including 2-(4-Methoxycarbonylphenyl)phenol, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL.

- Gram-negative bacteria : Showed activity against Klebsiella pneumoniae and Acinetobacter baumannii with MICs between 1–4 μg/mL .

Antioxidant Activity

The compound's antioxidant properties are attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals. Studies have highlighted that phenolic compounds with methoxy and hydroxyl groups exhibit enhanced antioxidant activities .

Case Studies and Research Findings

- Anticancer Activity :

- Functionalization Studies :

-

Biological Profiling :

- A comprehensive profiling of phenolic compounds from olive oil demonstrated their anticancer properties through mechanisms involving apoptosis induction in cancer cells. The findings suggest that similar mechanisms may be applicable to 2-(4-Methoxycarbonylphenyl)phenol due to its structural characteristics .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.